Home > Products > Screening Compounds P127971 > MAB-CHMINACA metabolite M10
MAB-CHMINACA metabolite M10 -

MAB-CHMINACA metabolite M10

Catalog Number: EVT-1506286
CAS Number:
Molecular Formula: C21H27N3O3
Molecular Weight: 369.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MAB-CHMINACA is an indazole-based synthetic cannabinoid (CB) structurally similar to AB-CHMINACA, both of which have been found in herbal blend products and are classified as Schedule I substances by the US Drug Enforcement Administration. MAB-CHMINACA is a potent agonist of the CB1 receptor with a reported Ki value of 0.289 nM. MAB-CHMINACA metabolite M10 is a potential metabolite of MAB-CHMINACA with two sites of metabolism (the terminal amide has been hydrolyzed to a carboxylic acid, and the isopropyl group has been hydroxylated). This compound readily cyclizes to the lactone. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Source and Classification

MAB-CHMINACA is classified as a synthetic cannabinoid receptor agonist. It was developed as part of a series of compounds aimed at mimicking the effects of natural cannabinoids while enhancing potency and specificity for cannabinoid receptors. The compound has been implicated in numerous adverse health events leading to its regulation in various jurisdictions.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAB-CHMINACA involves several steps that typically include:

  1. Formation of the Indazole Core: The indazole structure is synthesized through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: The cyclohexylmethyl group is introduced at the nitrogen position, followed by the attachment of the tert-leucinamide side chain via a carboxamide link.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity.

The synthesis can be monitored using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound.

Molecular Structure Analysis

Structure and Data

The molecular formula for MAB-CHMINACA is C21H23N4O2. The structure features an indazole ring system with a cyclohexylmethyl side chain and a tert-leucinamide moiety.

Key structural data includes:

  • Molecular Weight: Approximately 365.43 g/mol
  • Functional Groups: The molecule contains amide, indazole, and alkyl groups which influence its pharmacological properties.

The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with cannabinoid receptors.

Chemical Reactions Analysis

Reactions and Technical Details

MAB-CHMINACA undergoes various metabolic transformations primarily in the liver. Key reactions include:

  1. Hydroxylation: Introduction of hydroxyl groups at various positions on the cyclohexylmethyl group.
  2. Oxidation: Formation of ketones or aldehydes from alcohols.
  3. Conjugation Reactions: Glucuronidation or sulfation that increases water solubility for excretion.

These reactions are facilitated by cytochrome P450 enzymes, which are critical in drug metabolism.

Mechanism of Action

Process and Data

MAB-CHMINACA acts as a potent agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system. Upon binding, it mimics the effects of endogenous cannabinoids, leading to various physiological responses such as:

  • Euphoria
  • Altered sensory perception
  • Impaired motor coordination

The specific mechanism involves conformational changes in receptor structure upon ligand binding, activating downstream signaling pathways that influence neurotransmitter release.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAB-CHMINACA exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like methanol and acetonitrile but poorly soluble in water.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data from studies indicate:

  • Melting Point: Approximately 150°C
  • Log P (Partition Coefficient): Indicates lipophilicity, which influences its bioavailability and distribution in biological systems.
Applications

Scientific Uses

MAB-CHMINACA and its metabolites, including M10, are primarily studied for their implications in toxicology and forensic science. Key applications include:

  1. Toxicological Screening: Detection of metabolites in biological samples (urine, blood) to confirm synthetic cannabinoid use.
  2. Pharmacological Research: Understanding receptor interactions aids in developing therapeutic agents targeting cannabinoid pathways.
  3. Regulatory Science: Assisting law enforcement agencies in identifying new psychoactive substances through analytical methods.
Introduction to Synthetic Cannabinoids and MAB-CHMINACA

Pharmacological Context of Synthetic Cannabinoids

Synthetic cannabinoids (SCs) represent a rapidly evolving class of new psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike natural cannabinoids, SCs exhibit significantly higher binding affinity and potency at cannabinoid receptors CB1 and CB2. The European Drug Report 2025 documented 20 new synthetic cannabinoids identified in 2024 alone, comprising over 40% of new substances reported to the EU Early Warning System [7]. These compounds are frequently misrepresented as "legal" alternatives to cannabis and are commonly adulterated into products marketed as herbal blends, vaping liquids, or edibles. The structural modifications in SCs allow them to evade regulatory controls while exhibiting potencies up to several hundred times greater than THC, contributing to substantial public health challenges and analytical complexities in forensic and clinical settings [7] [10].

Structural and Functional Overview of MAB-CHMINACA

MAB-CHMINACA (also known as ADB-CHMINACA) is an indazole-based synthetic cannabinoid characterized by a cyclohexylmethyl tail at the N1 position and a tert-leucinamide group at the C3 carboxamide position. This structural configuration confers exceptionally high cannabinoid receptor affinity, with a reported CB1 receptor binding affinity (Kᵢ) of 0.289 nM—approximately 140 times greater than THC [1] [8]. The compound emerged in illicit markets around 2014-2015, frequently mislabeled as products like "AM-2201" or "herbal incense" [5]. Its exceptional potency prompted emergency scheduling actions by the U.S. Drug Enforcement Administration (DEA) in 2015 under the Controlled Substances Act due to documented associations with severe toxicity, including seizures, respiratory depression, and fatalities [8]. Structurally, MAB-CHMINACA belongs to the third generation of synthetic cannabinoids featuring aminoalkylindazole cores with extensive tail and linker modifications designed to circumvent legal restrictions while maintaining high receptor efficacy [1] [9].

Importance of Metabolite Identification in Forensic Toxicology

The detection of synthetic cannabinoid intake presents substantial analytical challenges because the parent compounds are extensively metabolized and rarely detectable in biological specimens beyond a few hours post-consumption. For MAB-CHMINACA, studies confirm that the unmetabolized drug becomes undetectable in urine rapidly, necessitating reliance on metabolite identification for confirmatory analysis in clinical and forensic contexts [2] [9]. This metabolic detection is critical for documenting drug exposure in cases of impaired driving, workplace drug testing, postmortem investigations, and emergency room presentations. The National Survey on Drug Use and Health (2021-2023) reported a 50% increase in synthetic cannabinoid use (from 0.17% to 0.26%), underscoring the growing need for reliable metabolite detection methods [3]. Forensic laboratories must adhere to rigorous identification standards such as the ANSI/ASB Standard 113, which establishes minimum criteria for analyte confirmation using techniques like high-resolution mass spectrometry [6].

Table 1: Core Structural Features of MAB-CHMINACA and Metabolite M10 [1] [4] [9]

CharacteristicMAB-CHMINACAMetabolite M10
IUPAC NameN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide1-(cyclohexylmethyl)-N-(4,4-dimethyl-2-oxotetrahydrofuran-3-yl)-1H-indazole-3-carboxamide
Molecular FormulaC₂₁H₃₀N₄O₂C₂₁H₂₇N₃O₃
Molecular Weight370.5 g/mol369.5 g/mol
Core Metabolic ModificationsNoneHydrolysis of terminal amide to carboxylic acid + hydroxylation of isopropyl group
Primary Stability ConcernChemical stabilityRapid lactone cyclization

Properties

Product Name

MAB-CHMINACA metabolite M10

Molecular Formula

C21H27N3O3

Molecular Weight

369.5

InChI

InChI=1S/C21H27N3O3/c1-21(2)13-27-20(26)18(21)22-19(25)17-15-10-6-7-11-16(15)24(23-17)12-14-8-4-3-5-9-14/h6-7,10-11,14,18H,3-5,8-9,12-13H2,1-2H3,(H,22,25)

InChI Key

RFCMMGZOXTXBEN-UHFFFAOYSA-N

SMILES

O=C(NC1C(OCC1(C)C)=O)C2=NN(CC3CCCCC3)C4=C2C=CC=C4

Synonyms

ADB-CHMINACA metabolite M10

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.